molecular formula C11H24Cl2N2O B2612272 [(2R)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride CAS No. 2580104-41-0

[(2R)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride

Cat. No. B2612272
CAS RN: 2580104-41-0
M. Wt: 271.23
InChI Key: GBFBXLUAGCXGRF-NVJADKKVSA-N
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Description

[(2R)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride, also known as PMM, is a chemical compound that is widely used in scientific research. It is a chiral molecule that has a pyrrolidine ring and a piperidine ring, which makes it a unique compound to study. PMM is synthesized through a multistep process, and it has been found to have various biological and physiological effects.

Scientific Research Applications

Diastereoselective Synthesis

The compound is involved in the diastereoselective synthesis of novel N-substituted pyrrolidine-2-one containing piperazine derivatives. This process highlights its role in creating hybrid structures combining pyrrolidine-2-one and piperazine scaffolds, useful in pharmaceutical research and development (Ghandi, Khodadadi, & Abbasi, 2016).

Cyclization Reactions

It is also utilized in cyclization reactions catalyzed by gold, leading to the formation of multisubstituted tetrahydropyridines and their fused derivatives. These reactions demonstrate the compound's utility in constructing complex molecular structures with potential pharmacological applications (Matouš et al., 2020).

Cyclopalladation Processes

Cyclopalladation of N-(p-thiotoluoyl)pyrrolidine and -piperidine involves the compound in the formation of complexes with palladium, indicating its use in organometallic chemistry and potential catalytic applications (Nojima, Nonoyama, & Nakajima, 1996).

Synthesis of Substance P Antagonists

In the generation of 3-piperidine(methan)amines and cyclic 3-piperidine-methanamines, the compound acts as a precursor for potential Substance P antagonists, indicating its relevance in the development of new therapeutic agents (Knoops, Deroover, Jidong, Compernolle, & Hoornaert, 1997).

Structural and Conformational Studies

The compound is involved in the synthesis and crystal structure analysis of derivatives, such as [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol, providing insights into molecular conformation and structure-activity relationships crucial for drug design (Girish et al., 2008).

properties

IUPAC Name

[(2R)-1-(piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c14-9-11-2-1-7-13(11)8-10-3-5-12-6-4-10;;/h10-12,14H,1-9H2;2*1H/t11-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFBXLUAGCXGRF-NVJADKKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2CCNCC2)CO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)CC2CCNCC2)CO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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